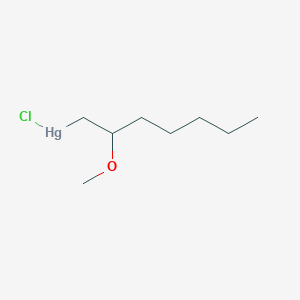![molecular formula C15H9NO5 B14517456 1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate CAS No. 62437-14-3](/img/structure/B14517456.png)
1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of furo[3,4-c]pyridines, which are characterized by a fused ring system containing both furan and pyridine moieties. The presence of the phenyl group and the acetate ester further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of pyrimidines, which leads to the formation of the furo[3,4-c]pyridine core . The reaction conditions typically include the use of a suitable dienophile and diene, along with appropriate catalysts and solvents to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines
Scientific Research Applications
1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions, especially those involving furan and pyridine derivatives.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s furo[3,4-c]pyridine core allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenyl group and acetate ester further enhance its binding affinity and specificity, making it a valuable tool for studying biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride: This compound shares the furo[3,4-c]pyridine core but differs in the presence of a methyl group and a hydrochloride salt.
5,7-Dihydrofuro[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the furan and pyridine rings.
Uniqueness
1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate is unique due to the presence of the phenyl group and acetate ester, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Properties
CAS No. |
62437-14-3 |
|---|---|
Molecular Formula |
C15H9NO5 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
(1,3-dioxo-6-phenylfuro[3,4-c]pyridin-7-yl) acetate |
InChI |
InChI=1S/C15H9NO5/c1-8(17)20-13-11-10(14(18)21-15(11)19)7-16-12(13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
ANCDKOUWVALWTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CN=C1C3=CC=CC=C3)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
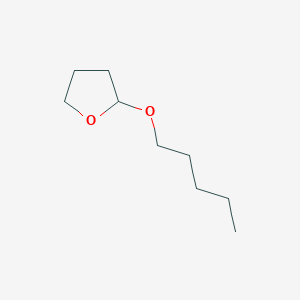



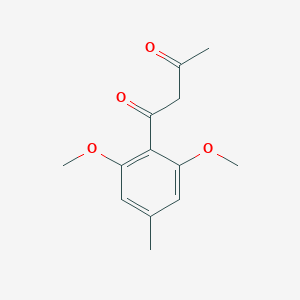
![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
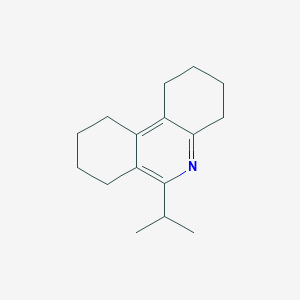

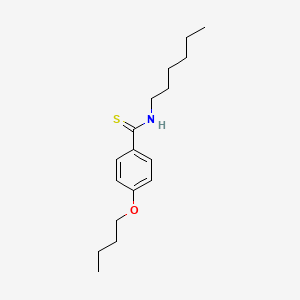
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
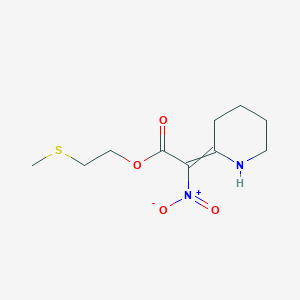
methanone](/img/structure/B14517460.png)
